molecular formula C31H18N4O7 B10879198 2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B10879198
M. Wt: 558.5 g/mol
InChI Key: CNNOKXNOWGZSAC-UHFFFAOYSA-N
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Description

2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE is a complex organic compound that features multiple functional groups, including nitro, oxo, dioxo, quinoxaline, and isoindolinecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride with primary amines to form isoindoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can be employed to facilitate the acetalization and transacetalization of carbonyl compounds under mild conditions . The use of eco-friendly reductants like glucose in alkaline medium is also explored for sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Sodium nitrite in acidic medium, alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, quinoxaline derivatives, and nitrophenyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C31H18N4O7

Molecular Weight

558.5 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1,3-dioxo-2-(3-quinoxalin-2-ylphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C31H18N4O7/c36-28(19-6-4-8-22(14-19)35(40)41)17-42-31(39)20-11-12-23-24(15-20)30(38)34(29(23)37)21-7-3-5-18(13-21)27-16-32-25-9-1-2-10-26(25)33-27/h1-16H,17H2

InChI Key

CNNOKXNOWGZSAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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